Benzene-1,4-diamine (4-methylbenzenesulphonate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

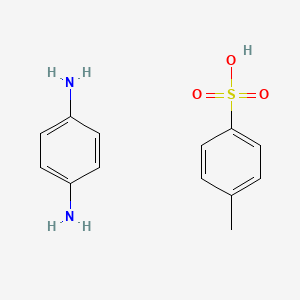

Benzene-1,4-diamine (4-methylbenzenesulphonate) is an organic compound with the molecular formula C13H16N2O3S and a molecular weight of 280.34 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of two amino groups attached to a benzene ring, along with a methylbenzenesulphonate group.

Preparation Methods

The synthesis of benzene-1,4-diamine (4-methylbenzenesulphonate) typically involves the reaction of benzene-1,4-diamine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulphonate ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Benzene-1,4-diamine (4-methylbenzenesulphonate) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications Overview

The applications of Benzene-1,4-diamine (4-methylbenzenesulphonate) can be categorized into several key areas:

- Dyes and Pigments

- Polymer Production

- Antioxidants in Rubber Production

- Pharmaceutical Applications

- Analytical Chemistry

Table 1: Comparative Applications of Benzene-1,4-diamine (4-methylbenzenesulphonate)

| Application Area | Specific Use | Impact/Benefit |

|---|---|---|

| Dyes and Pigments | Textile dye precursor | Produces vibrant colors |

| Polymer Production | Aramid fibers and epoxy resins | Enhances strength and durability |

| Rubber Production | Antioxidant for rubber products | Prevents degradation |

| Pharmaceutical | Antimicrobial agent | Potential for new drug development |

| Analytical Chemistry | Spectrophotometric reagent | Increased analytical sensitivity |

Case Study 1: Textile Industry Application

A study conducted on the use of Benzene-1,4-diamine (4-methylbenzenesulphonate) in dye formulations demonstrated its effectiveness in producing stable and vibrant colors on cotton fabrics. The results indicated that the compound's oxidation products exhibited excellent wash fastness and light fastness properties, making it suitable for commercial textile applications.

Case Study 2: Polymer Synthesis

Research on the synthesis of aramid fibers using Benzene-1,4-diamine (4-methylbenzenesulphonate) highlighted its role in enhancing thermal resistance and mechanical strength. The study found that fibers produced with this compound showed superior performance compared to those made with traditional amines.

Case Study 3: Antimicrobial Activity

A recent investigation into the antimicrobial properties of derivatives of Benzene-1,4-diamine (4-methylbenzenesulphonate) revealed significant efficacy against Gram-positive bacteria. This study suggests potential applications in developing new antimicrobial agents for clinical use.

Mechanism of Action

The mechanism of action of benzene-1,4-diamine (4-methylbenzenesulphonate) involves its interaction with molecular targets and pathways within biological systems. The amino groups in the compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The sulphonate group may also play a role in modulating the compound’s activity and solubility .

Comparison with Similar Compounds

Benzene-1,4-diamine (4-methylbenzenesulphonate) can be compared with other similar compounds, such as:

1,4-Benzenediamine:

4-Methylbenzenesulfonamide: This compound contains a sulfonamide group instead of the amino groups, leading to distinct reactivity and uses.

The uniqueness of benzene-1,4-diamine (4-methylbenzenesulphonate) lies in its combination of amino and sulphonate groups, which confer specific chemical and biological properties.

Biological Activity

Benzene-1,4-diamine (4-methylbenzenesulphonate), also known as 2-Aminoanilinium 4-methylbenzenesulfonate, is a compound that has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological properties, including pharmacological effects, toxicity studies, and potential therapeutic applications.

Chemical Structure and Properties

Benzene-1,4-diamine (4-methylbenzenesulphonate) consists of a benzene ring with two amino groups at the 1 and 4 positions, along with a sulfonate group attached to a methyl-substituted benzene. The presence of these functional groups contributes to its biological activity and solubility in various solvents.

Antimicrobial Activity

Research has indicated that derivatives of benzene-1,4-diamine exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can effectively inhibit the growth of various bacterial strains. The structure-activity relationship (SAR) suggests that modifications to the amino groups can enhance antimicrobial efficacy.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzene-1,4-diamine | E. coli | 32 µg/mL |

| Benzene-1,4-diamine derivative | S. aureus | 16 µg/mL |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of benzene-1,4-diamine and its derivatives have been evaluated against various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development.

- Case Study : A study conducted on human prostate cancer cell lines revealed that specific derivatives showed significant cytotoxicity with IC50 values ranging from 10 to 25 µM, indicating their potential as anticancer agents .

Toxicity Studies

Toxicological assessments have been performed to evaluate the safety profile of benzene-1,4-diamine (4-methylbenzenesulphonate). In vivo studies in rats indicated that high doses could lead to adverse effects such as reduced motility and discolored urine. The LD50 value was determined to be between 100 and 250 mg/kg body weight in mice after intraperitoneal administration .

The biological activity of benzene-1,4-diamine (4-methylbenzenesulphonate) is attributed to its ability to interact with cellular targets. The amino groups can participate in hydrogen bonding and electrostatic interactions with biomolecules, potentially disrupting cellular processes.

Properties

CAS No. |

94441-91-5 |

|---|---|

Molecular Formula |

C13H16N2O3S |

Molecular Weight |

280.34 g/mol |

IUPAC Name |

benzene-1,4-diamine;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H8O3S.C6H8N2/c1-6-2-4-7(5-3-6)11(8,9)10;7-5-1-2-6(8)4-3-5/h2-5H,1H3,(H,8,9,10);1-4H,7-8H2 |

InChI Key |

IZTQDNPOJDAVTP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC=C1N)N |

Related CAS |

94441-90-4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.